

7-Azaindole-4-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid*

Cat. No.: *B1291433*

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Abstract

7-Azaindole-4-carboxylic acid (CAS No. 479553-01-0) is a pivotal heterocyclic building block in modern medicinal chemistry. As a bioisostere of indole, its unique electronic properties—conferred by the nitrogen atom in the pyridine ring—offer significant advantages in drug design, including modulated basicity, enhanced hydrogen bonding capabilities, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthesis of 7-azaindole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

7-Azaindole-4-carboxylic acid, also known as **1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid**, possesses a unique molecular architecture that combines the features of an indole ring with a pyridine moiety. This structural arrangement is of particular interest as the 7-azaindole core can act as a mimic of purines, forming bidentate hydrogen bonds that are crucial for kinase inhibition.^[1] The introduction of a carboxylic acid group at the 4-position provides a versatile handle for further chemical modification and derivatization.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 7-azaindole-4-carboxylic acid.

Property	Value	Source / Note
CAS Number	479553-01-0	[2]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[3]
Molecular Weight	162.15 g/mol	[3]
pKa	~4-5 (Estimated)	The pKa of the parent 7-azaindole is ~4.59.[4] The carboxylic acid moiety is the primary acidic center, with an expected pKa in the typical range for aromatic carboxylic acids.
Solubility	Poor aqueous solubility	While specific data is limited, 7-azaindole scaffolds have been noted to enhance aqueous solubility compared to their indole counterparts, though overall solubility can remain low.[5][6]
Purity	Typically ≥97%	[2]

Spectroscopic Profile

Detailed experimental spectra for 7-azaindole-4-carboxylic acid are not widely published. However, a predictive analysis based on its structure and established principles of spectroscopy provides a reliable profile for characterization.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. The acidic proton of the carboxylic acid will appear as a very broad singlet significantly downfield, typically between 10-13 ppm.[7] The protons on the pyrrole and pyridine rings will resonate in the aromatic region (approx. 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the carboxylic acid group.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm.[8] The remaining carbons of the azaindole core will appear in the aromatic region, typically between 110-150 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.[9]
 - O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[10]
 - C=O Stretch: A strong, sharp absorption band between 1690 and 1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[10]
 - C-N/C-C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the aromatic ring system.
 - C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.[9]
- Mass Spectrometry (MS): In mass spectrometry using electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 163.15 or [M-H]⁻ at m/z 161.15. Key fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of carbon dioxide (CO₂, 44 Da).[11][12]

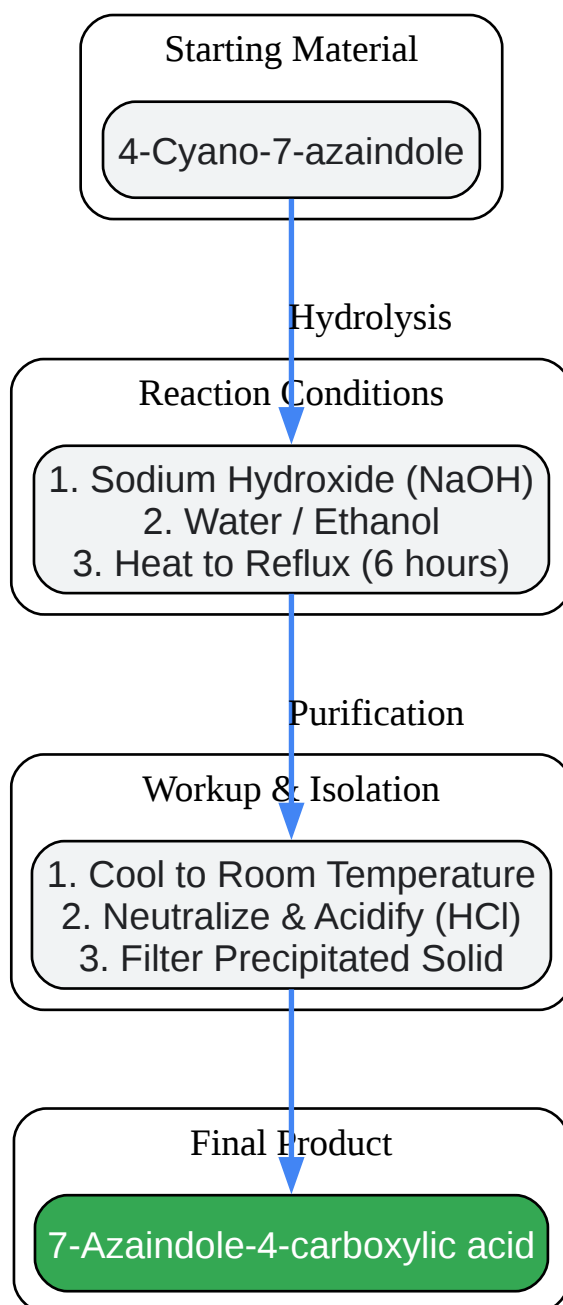
Experimental Protocols: Synthesis

The most commonly cited method for the preparation of 7-azaindole-4-carboxylic acid is through the hydrolysis of the corresponding nitrile precursor, 4-cyano-7-azaindole.

Synthesis via Hydrolysis of 4-Cyano-7-azaindole

This protocol outlines a general procedure for the synthesis of the title compound.

Workflow Diagram:



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A simplified workflow for the synthesis of 7-azaindole-4-carboxylic acid.

Methodology:

- Reaction Setup: A mixture of 4-cyano-7-azaindole (e.g., 11.5 g, 80 mmol), sodium hydroxide (e.g., 32 g, 800 mmol), water (100 mL), and ethanol (100 mL) is combined in a round-bottom

flask equipped with a reflux condenser.

- **Hydrolysis:** The reaction mixture is heated to reflux and maintained at this temperature for approximately 6 hours. The progress of the reaction can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature.
- **Acidification:** The solution is carefully neutralized and then acidified using concentrated hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
- **Isolation:** The precipitated solid is collected by filtration. The resulting solid is 7-azaindole-4-carboxylic acid, which can be used in subsequent reactions, often without the need for further purification.

Applications in Drug Development

7-Azaindole-4-carboxylic acid serves as a critical intermediate in the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the advantageous properties of the 7-azaindole scaffold.

- **Kinase Inhibitors:** The 7-azaindole core is a well-established "hinge-binding" element in kinase inhibitors, where it can form crucial hydrogen bonds with the kinase hinge region. The carboxylic acid at the 4-position allows for the extension of the molecule to target other regions of the ATP-binding pocket, enhancing potency and selectivity.
- **Neuroprotective Agents:** This compound can be used to synthesize novel neuroprotective agents. These agents are being explored for their potential in treating neurological diseases by protecting nerve cells from damage caused by oxidative stress and inflammation.[\[13\]](#)
- **Fluorescent Probes:** The inherent fluorescent properties of the 7-azaindole ring system allow for its incorporation into molecules as a fluorescent probe to study biological activity and distribution.[\[13\]](#)
- **Anti-Inflammatory and Antioxidant Compounds:** It is a precursor for synthesizing compounds with potential anti-inflammatory and antioxidant activities.[\[13\]](#)

Conclusion

7-Azaindole-4-carboxylic acid is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural and electronic properties make it an attractive scaffold for designing novel therapeutics, particularly in the areas of oncology and neurology. The straightforward synthesis and versatile reactivity of this compound ensure its continued importance as a key building block for the next generation of targeted therapies.

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